{3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13756145
Molecular Formula: C20H32BNO5
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32BNO5 |
|---|---|
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | tert-butyl N-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate |
| Standard InChI | InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-12-9-13-24-16-11-8-10-15(14-16)21-26-19(4,5)20(6,7)27-21/h8,10-11,14H,9,12-13H2,1-7H3,(H,22,23) |
| Standard InChI Key | SCQJOJIGWKDLQR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCNC(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCNC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characterization
Core Structural Components
The molecule’s backbone consists of three distinct regions:
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Pinacol boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the meta position of the phenyl ring enhances stability against hydrolysis while maintaining reactivity in cross-coupling reactions.
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Phenoxy-propyl linker: A three-carbon chain bridges the aromatic ring and the carbamate group, introducing flexibility that may influence conformational preferences in synthetic intermediates .
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tert-Butyl carbamate (Boc): This protective group shields the amine functionality during multistep syntheses, enabling selective deprotection under acidic conditions .
Spectroscopic and Physicochemical Data
Key molecular properties are summarized below:
The tert-butyl group’s steric bulk (van der Waals volume: ~140 ų) and the boronic ester’s planar geometry create a steric contrast that may influence crystallization behavior or supramolecular interactions.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three synthetic building blocks:
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Boronic ester precursor: Likely derived from 3-bromophenol via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.
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Propylamine linker: Introduced through nucleophilic substitution or Mitsunobu reactions, coupling the phenol oxygen to a three-carbon chain with a terminal amine .
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Boc protection: The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, a standard protocol in peptide chemistry .
Stepwise Synthesis
A hypothetical route involves:
Reaction yields for analogous sequences typically range from 60–85%, with purification via silica gel chromatography.
Reactivity and Functional Group Interplay
Boronic Ester Reactivity
The pinacol boronic ester participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. For example, cross-coupling with 4-bromoacetophenone would proceed as:
.
The tert-butyl carbamate remains inert under these basic conditions, demonstrating orthogonal reactivity .
Deprotection Kinetics
The Boc group is cleaved by trifluoroacetic acid (TFA) in dichloromethane, regenerating the primary amine:
.
This step is critical for subsequent functionalization in drug discovery workflows.
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